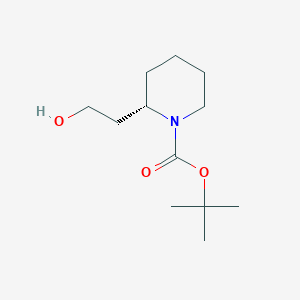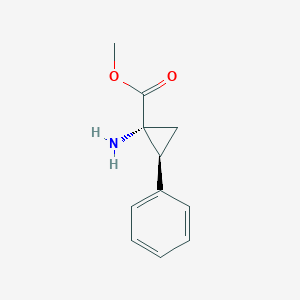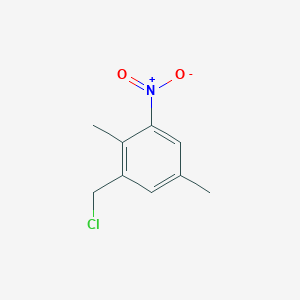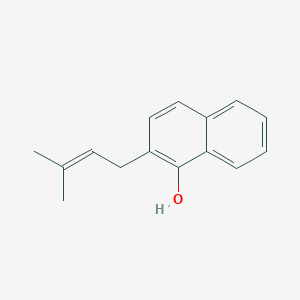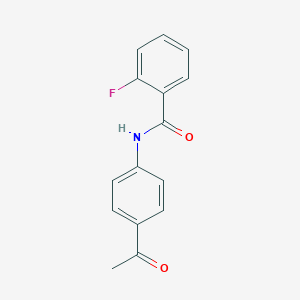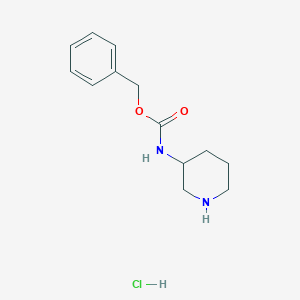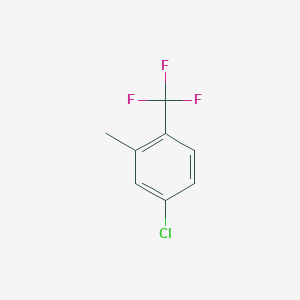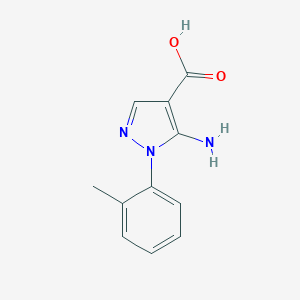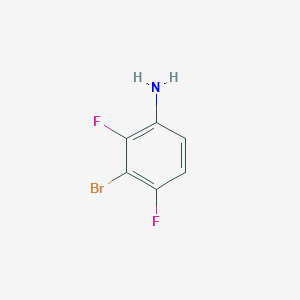
3-溴-2,4-二氟苯胺
描述
“3-Bromo-2,4-difluoroaniline” is a chemical compound with the molecular formula C6H4BrF2N . It has an average mass of 208.003 Da and a monoisotopic mass of 206.949509 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,4-difluoroaniline” consists of a benzene ring substituted with bromine and fluorine atoms and an amine group . The InChI code for this compound is 1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 .
科学研究应用
在肾毒性研究中的应用
3-溴-2,4-二氟苯胺作为卤苯胺家族的一部分,已经在科学研究中被使用,特别是在肾毒性效应的研究中。卤苯胺是各种产品制造中的化学中间体,通过使用肾皮质切片检查了它们的肾毒性潜力。这项研究对于了解这些化合物对肾脏的毒理影响具有重要意义(Hong, Anestis, Henderson, & Rankin, 2000)。
在计算化学中的应用
3-溴-2,4-二氟苯胺已经成为计算化学研究的对象。使用密度泛函理论(DFT)进行了对其性质的研究,如超极化率、分子轨道分析和稳定性。这些研究有助于了解该化合物在各个领域,包括材料科学中的电子特性和潜在应用(Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020)。
光谱研究
对3,4-二氟苯胺进行了详细的光谱和结构研究,这是3-溴-2,4-二氟苯胺的近亲。这些研究利用各种实验和理论技术来了解分子的结构和物理化学性质。这些研究有助于更广泛地了解二取代苯胺衍生物(Kose, Karabacak, & Atac, 2015)。
在聚合物研究中的应用
在聚合物研究领域,像4-溴苯甲醚这样与3-溴-2,4-二氟苯胺结构相似的化合物被用作处理添加剂,以控制有机光伏器件中的相分离和纯度。这突显了相关化合物在先进材料科学中的潜在应用(Liu, Huettner, Rong, Sommer, & Friend, 2012)。
在杂环化合物合成中的应用
3-溴-1,1,1-三氟丙酮,一种具有与3-溴-2,4-二氟苯胺相似结构元素的化合物,已被用于合成各种三氟甲基杂环化合物。这展示了这类化合物在合成化学中的作用,特别是在复杂分子结构的创造中(Lui, Marhold, & Rock, 1998)。
安全和危害
属性
IUPAC Name |
3-bromo-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDDKKLQNVWKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547865 | |
| Record name | 3-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-difluoroaniline | |
CAS RN |
103977-79-3 | |
| Record name | 3-Bromo-2,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103977-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

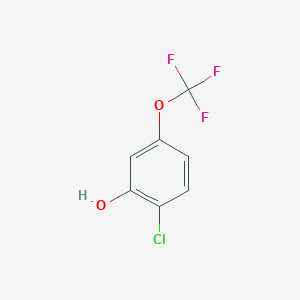
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
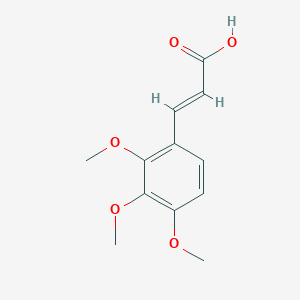
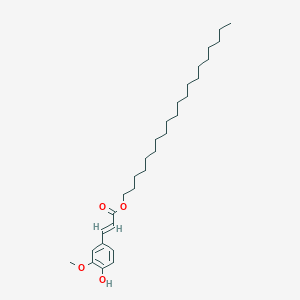
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
